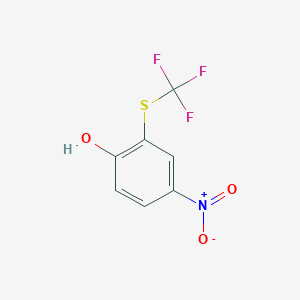

4-Nitro-2-(trifluoromethylthio)phenol

Description

Contextual Significance of Trifluoromethylthio-Substituted Aromatic Compounds

The introduction of a trifluoromethylthio (-SCF3) group into aromatic compounds has become an important strategy in medicinal chemistry and materials science. nbinno.com The -SCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a crucial factor in drug design. nbinno.com Furthermore, this group is a strong electron-withdrawing substituent, which can improve the metabolic stability of a compound by making it less susceptible to oxidation. rsc.org The unique combination of lipophilicity and electronic effects makes trifluoromethylthiolated aromatics valuable scaffolds in the development of new bioactive molecules. nbinno.com

The synthesis of these compounds often involves the electrophilic trifluoromethylthiolation of aromatic rings. For instance, the reaction of phenols with an electrophilic trifluoromethylthiolating agent can lead to the formation of (trifluoromethylthio)phenols. rsc.org

Overview of Phenolic Nitro Compounds in Organic Synthesis

Phenolic nitro compounds are versatile intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. Conversely, it activates the ring towards nucleophilic aromatic substitution. This reactivity makes nitrophenols valuable starting materials for the synthesis of a wide array of more complex molecules. nih.gov

For example, the reduction of the nitro group to an amino group provides access to aminophenols, which are precursors to various dyes, pharmaceuticals, and photographic developers. Nitrophenols themselves have been used in the synthesis of agrochemicals and as indicators. nih.govnih.gov The presence of the hydroxyl group of the phenol (B47542) allows for further functionalization, such as ether or ester formation. The reactivity of phenolic nitro compounds is influenced by the position of the nitro group relative to the hydroxyl group. nih.gov

Research Landscape Pertaining to 4-Nitro-2-(trifluoromethylthio)phenol

Specific research focused exclusively on this compound is limited. However, the synthesis of closely related isomers and precursors is documented. For instance, the electrophilic trifluoromethylthiolation of phenol with N-(trifluoromethylthio)aniline in the presence of a promoter like triflic acid can yield 4-(trifluoromethylthio)phenol (B1307856). rsc.org Subsequent nitration of this intermediate would be expected to produce a mixture of nitrated isomers, including this compound.

The synthesis of related compounds, such as 2-nitro-4-(trifluoromethyl)phenol, is well-established and it is used as an intermediate in the synthesis of other organic molecules. sigmaaldrich.com The interest in compounds combining the trifluoromethylthio and nitro functionalities on a phenol ring stems from the potential for synergistic effects of these groups on the molecule's properties. The combination of the lipophilic and electron-withdrawing trifluoromethylthio group with the strongly electron-withdrawing nitro group on a reactive phenolic scaffold suggests potential applications in areas where such properties are desirable, such as in the development of new bioactive agents or functional materials.

Compound Data Tables

The following tables provide data for related trifluoromethyl-substituted phenolic compounds, illustrating the typical spectroscopic characteristics of this class of molecules.

Table 1: Spectroscopic Data for 2,6-Dimethyl-4-(trifluoromethylthio)phenol rsc.org

| Spectroscopic Data | Value |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.26 (s, 6H), 4.91 (br s, 1H), 7.28 (s, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 15.7, 113.9 (q, J = 1.8 Hz), 124.3, 129.7 (q, J = 308.0 Hz), 137.0, 154.7 |

| ¹⁹F NMR (470 MHz, CDCl₃) | δ -44.4 (s, SCF₃) |

| IR (cm⁻¹) | 3613, 3449, 1586, 1473, 1330, 1153, 1093, 876, 754, 730 |

| ESI-HRMS (m/z) | calcd for C₉H₈F₃OS (M - H)⁻ 221.0253, found 221.0253 |

Table 2: Spectroscopic Data for 2-Benzyl-4-(trifluoromethylthio)phenol rsc.org

| Spectroscopic Data | Value |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.98 (s, 2H), 5.12 (br s, 1H), 6.77–6.81 (m, 1H), 7.18–7.26 (m, 3H), 7.28–7.33 (m, 2H), 7.39–7.44 (m, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 36.2, 115.1 (q, J = 1.9 Hz), 116.8, 126.7, 128.5, 128.6, 128.8, 129.6 (q, J = 308.1 Hz), 136.6, 138.8, 139.4, 156.3 |

| ¹⁹F NMR (470 MHz, CDCl₃) | δ -44.4 (s, SCF₃) |

| IR (cm⁻¹) | 3523, 1587, 1494, 1453, 1411, 1091, 823, 729, 697 |

| ESI-HRMS (m/z) | calcd for C₁₄H₁₀F₃OS (M - H)⁻ 283.0410, found 283.0410 |

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3S/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVQVYWZFNICQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 2 Trifluoromethylthio Phenol

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the functionalization of aromatic rings. In the context of synthesizing 4-nitro-2-(trifluoromethylthio)phenol, this can be achieved either by introducing the trifluoromethylthio group onto a pre-existing nitrophenol scaffold or by nitrating a phenol (B47542) already bearing the trifluoromethylthio moiety.

Direct Trifluoromethylthiolation of Nitro-Substituted Phenols

The direct introduction of a trifluoromethylthio (-SCF₃) group onto a nitrophenol precursor via electrophilic substitution is a conceptually straightforward approach. This method relies on the generation of an electrophilic "CF₃S⁺" species that attacks the electron-rich aromatic ring of a nitrophenol. The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of a para-nitrophenol starting material, the trifluoromethylthio group would be directed to the ortho position relative to the hydroxyl group.

Various reagents have been developed for electrophilic trifluoromethylthiolation. These reactions often require the presence of a protic or Lewis acid to promote the generation of the electrophilic trifluoromethylthiolating agent. acs.orgrsc.org The functionalization is typically highly regioselective, with para-substituted phenols yielding the ortho-substituted products. acs.orgnih.gov While the direct electrophilic trifluoromethylthiolation of phenols is a well-established method, specific examples detailing the direct trifluoromethylthiolation of a nitrophenol to yield this compound are not extensively documented in the reviewed literature. However, the general principles suggest that a para-nitrophenol could theoretically be a substrate for such a transformation.

Nitration of 4-(Trifluoromethylthio)phenol (B1307856) Precursors

A more extensively documented and effective method for the synthesis of this compound involves the nitration of a 4-(trifluoromethylthio)phenol precursor. In this pathway, the trifluoromethylthio group is already in place, and the nitro group is introduced onto the aromatic ring through electrophilic nitration. The trifluoromethylthio group is known to be electron-withdrawing, which can influence the reactivity of the aromatic ring towards nitration.

The nitration of 4-(trifluoromethylthio)phenol has been successfully achieved using nitric acid-based protocols. Research has demonstrated that this transformation can be carried out under relatively mild conditions, affording the desired product in high yield.

A specific protocol involves the treatment of 4-(trifluoromethylthio)phenol with 65% nitric acid in the absence of a solvent. The reaction mixture is stirred overnight at a controlled temperature of 30–40 °C. Following the reaction, the product can be extracted and purified by column chromatography. This method has been reported to yield the pure this compound as a yellow solid.

Table 1: Nitration of 4-(Trifluoromethylthio)phenol with Nitric Acid

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 4-(Trifluoromethylthio)phenol | 65% HNO₃ | 30–40 °C, overnight, solvent-free | This compound | 87% | rsc.org |

Forcing the reaction conditions by increasing the temperature to 70–80 °C and introducing concentrated sulfuric acid can lead to dinitration, highlighting the importance of controlled conditions for selective mono-nitration. rsc.org

The nitration of 4-(trifluoromethylthio)phenol demonstrates a high degree of regioselectivity. The hydroxyl group is a potent ortho-, para-director, while the trifluoromethylthio group at the para position deactivates the ring but would also direct incoming electrophiles to the ortho and meta positions relative to itself. The strong activating and ortho-directing influence of the hydroxyl group dominates, leading to the selective introduction of the nitro group at the position ortho to the hydroxyl group.

Studies have confirmed that the reaction of 4-(trifluoromethylthio)phenol with 65% nitric acid selectively yields the mono-nitrated product, this compound. rsc.org No significant formation of other isomers was observed under these conditions, indicating perfect selectivity. This high regioselectivity is attributed to the directing effect of the hydroxyl group and the fact that the introduction of the first nitro group deactivates the ring, making a second nitration more difficult under the applied conditions. rsc.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) provides an alternative synthetic route to this compound. This strategy involves the displacement of a suitable leaving group from a nitro-activated aromatic ring by a trifluoromethylthiolate nucleophile.

Introduction of Trifluoromethylthio Moiety onto Nitro-Substituted Aromatic Scaffolds

The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the context of synthesizing this compound, a plausible synthetic precursor would be an aromatic compound with a nitro group at position 4, a leaving group (such as a halide) at position 2, and another electron-withdrawing group or a second nitro group to further activate the ring. For instance, a 1-halo-2,4-dinitrobenzene derivative could theoretically react with a source of trifluoromethylthiolate anion (⁻SCF₃) to yield the desired product. The trifluoromethylthiolate would attack the carbon bearing the leaving group at position 2, leading to its displacement.

While the principles of SₙAr reactions are well-established and various nucleophilic trifluoromethylthiolating reagents are known, a specific, documented synthesis of this compound using this pathway was not identified in the surveyed scientific literature. The development of such a route would depend on the availability of a suitable nitro-activated aromatic precursor and an effective trifluoromethylthiolate nucleophile.

Utilization of Trifluoromethylthiolating Reagents (e.g., Silver Trifluoromethylthiolate, N-(Trifluoromethylthio)saccharin, TMSCF₃)

The introduction of the trifluoromethylthio (-SCF₃) group onto a phenol ring is a critical step, often accomplished using electrophilic trifluoromethylthiolating reagents. These reagents must be reactive enough to functionalize the aromatic ring, and their selection is crucial for a successful synthesis.

N-(Trifluoromethylthio)saccharin : This compound is a stable, easy-to-handle, and highly reactive electrophilic reagent for trifluoromethylthiolation. orgsyn.org It is effective for the functionalization of a wide array of nucleophiles, including electron-rich arenes like phenols, under mild conditions. orgsyn.org Its high reactivity makes it a valuable tool for introducing the SCF₃ group, often with the aid of a catalyst to direct the substitution. orgsyn.orgacs.org The reagent can be synthesized from readily available and low-cost saccharin. orgsyn.org

Silver Trifluoromethylthiolate (AgSCF₃) : This reagent is also employed in trifluoromethylthiolation reactions. For instance, an in situ reagent formed from AgSCF₃ and N-chlorosuccinimide (NCS) has been used for the functionalization of alkynes. rsc.org While its direct application to phenols to produce the target compound is less commonly detailed, it represents a source of the SCF₃ group that can be adapted for various synthetic strategies. rsc.org

(Trifluoromethyl)trimethylsilane (TMSCF₃) : Commonly known as the Ruppert-Prakash reagent, TMSCF₃ is primarily a source of a nucleophilic trifluoromethyl (CF₃) group, rather than a direct trifluoromethylthiolating agent. nih.govresearchgate.net However, it serves as a foundational building block for creating trifluoromethylthio compounds through multi-step processes. For example, it can be used in copper-mediated reactions to generate a "CuCF₃" species, or it can be reacted with thiocyanates to form trifluoromethylsulfenyl compounds, which are then used in subsequent reactions. acs.orgcas.cn

Table 1: Overview of Selected Trifluoromethylthiolating Reagents and Precursors

| Reagent Name | Chemical Formula | CAS Number | Role in Synthesis | Citations |

|---|---|---|---|---|

| N-(Trifluoromethylthio)saccharin | C₈H₄F₃NO₃S₂ | 1647073-46-8 | Electrophilic SCF₃ source for direct functionalization of arenes. | orgsyn.orguni.lu |

| Silver Trifluoromethylthiolate | CF₃SAg | 2358-44-3 | Source of SCF₃ group, often used to generate more reactive species in situ. | rsc.org |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | C₄H₉F₃Si | 81290-20-2 | CF₃ source used to construct the SCF₃ group in multi-step sequences. | nih.govresearchgate.netcas.cn |

Multi-Step Synthetic Sequences Employing Intermediate Nitro Derivatives

The synthesis of this compound is often achieved through a sequential process where the two functional groups—nitro and trifluoromethylthio—are introduced in separate steps. A common and effective strategy involves the nitration of a trifluoromethylthiolated phenol intermediate.

One documented pathway begins with 4-(trifluoromethylthio)phenol as the precursor. rsc.org This intermediate is then subjected to nitration. The strong electron-withdrawing nature of the trifluoromethylthio group influences the regioselectivity of the electrophilic aromatic substitution. rsc.org The nitration can be performed using nitric acid, leading selectively to the desired 2-nitro product. rsc.org This method avoids the challenges of directly functionalizing a deactivated nitrophenol ring with an SCF₃ group.

Table 2: Synthesis of this compound via Nitration of an Intermediate

| Starting Material | Reagents | Reaction Conditions | Yield | Citation |

|---|---|---|---|---|

| 4-(Trifluoromethylthio)phenol | 65% Nitric Acid (HNO₃) | Stirred at 30–40 °C overnight, solvent-free. | 87% | rsc.org |

This sequential approach highlights the importance of retrosynthetic analysis in planning the synthesis of complex aromatic compounds, where the order of functional group introduction is key to achieving the desired isomer with high selectivity and yield. rsc.org

Catalytic Systems in this compound Synthesis

Catalysis plays a vital role in modern organic synthesis, offering pathways to enhanced reaction rates, milder conditions, and improved selectivity. For the synthesis of the precursor 4-(trifluoromethylthio)phenol, catalytic systems have been developed that facilitate the efficient trifluoromethylthiolation of the phenol ring.

Lewis Acid and Lewis Base Catalysis

A dual catalytic system using a combination of a Lewis acid and a Lewis base has been shown to be highly effective for the regioselective trifluoromethylthiolation of arenes, including phenols, using N-(trifluoromethylthio)saccharin as the SCF₃ source. acs.orgnih.gov

Table 3: Dual Catalytic Synthesis of 4-(Trifluoromethylthio)phenol Precursor

| Substrate | Lewis Acid (Loading) | Lewis Base (Loading) | SCF₃ Source | Conditions | Yield | Citations |

|---|---|---|---|---|---|---|

| Phenol | Iron(III) chloride (2.5 mol %) | Diphenyl selenide (B1212193) (2.5 mol %) | N-(Trifluoromethylthio)saccharin | Room temperature, 3 h | 79% | acs.orgnih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical final step in developing a synthetic methodology to ensure it is efficient, reproducible, and scalable. For the synthesis of this compound, particularly the nitration step, several parameters can be adjusted to maximize yield and regioselectivity.

Drawing from general principles of phenol nitration, key variables include the concentration of nitric acid, reaction temperature, and reaction time. paspk.org

Acid Concentration : The strength of the nitric acid is a crucial factor. A concentration that is too high can lead to over-nitration or oxidative side reactions, while a concentration that is too low may result in an incomplete reaction. The use of 65% HNO₃ has been reported to be effective. rsc.org

Temperature : Nitration reactions are exothermic, and temperature control is essential. Lower temperatures generally favor higher selectivity and reduce the formation of by-products. paspk.org The reported synthesis proceeds at a controlled temperature of 30-40 °C to achieve a high yield of the mono-nitrated product. rsc.org

Reaction Time : Sufficient time must be allowed for the reaction to reach completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is standard practice to determine the optimal reaction time and to ensure full consumption of the starting material. rsc.org

The discovery of optimal conditions is often an empirical process, potentially aided by high-throughput experimentation and machine learning algorithms to explore a wide parametric space efficiently. nih.gov For the specific nitration of 4-(trifluoromethylthio)phenol, the reported conditions yielding 87% of the desired product represent a highly optimized process. rsc.org

Chemical Reactivity and Transformational Studies of 4 Nitro 2 Trifluoromethylthio Phenol

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the aromatic ring is a fundamental transformation, providing a gateway to the synthesis of various amino-substituted derivatives. This reaction is one of the most significant transformations for nitroaromatic compounds. masterorganicchemistry.comacs.org

The primary product of the reduction of 4-Nitro-2-(trifluoromethylthio)phenol is the corresponding aniline (B41778), 4-Amino-2-(trifluoromethylthio)phenol. This transformation is crucial for the synthesis of more complex molecules where an amino group is required for further functionalization. The conversion can be achieved through several established methods, most notably catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com

Commonly employed catalysts for this purpose include palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org These methods are often preferred due to their high efficiency and cleaner reaction profiles. An alternative approach involves the use of reducing metals, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid. masterorganicchemistry.com The choice of reagent can be critical to avoid unwanted side reactions on other functional groups present in the molecule. For instance, Raney nickel is often used when trying to preserve halogen substituents that might be removed by Pd/C hydrogenation. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen atmosphere | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen atmosphere | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or AcOH | Acidic, reflux | A classical and cost-effective method. masterorganicchemistry.com |

| Sn/HCl | Acidic | A traditional method for nitroarene reduction. |

| Zn/AcOH | Acidic | Provides a mild reduction environment. commonorganicchemistry.com |

| SnCl₂ | Ethanol | Offers a mild, pH-neutral system. masterorganicchemistry.com |

| HSiCl₃ | Tertiary base | A metal-free reduction method. beilstein-journals.org |

The reduction of a nitroarene to an aniline is not a single-step process but proceeds through a sequence of intermediates. acs.org The generally accepted pathway involves a six-electron reduction. nih.gov

The nitro group (-NO₂) is first reduced to a nitroso group (-NO). This intermediate is highly reactive and is rapidly reduced further to a hydroxylamino group (-NHOH). nih.gov The reduction of the nitroso intermediate is estimated to be significantly faster than the initial reduction of the nitro group, making the nitroso species difficult to detect or isolate under typical reaction conditions. nih.gov The final step involves the reduction of the hydroxylamino intermediate to the final amino group (-NH₂). acs.orgmdpi.com

Under certain conditions, these intermediates can be intercepted or can react to form dimeric byproducts such as azo or azoxy compounds. acs.org The specific pathway and the distribution of products can be influenced by factors like the reducing agent used, the pH of the reaction medium, and the electronic nature of other substituents on the aromatic ring. nih.govmdpi.com For example, electron-withdrawing groups can promote the reduction, whereas electron-donating groups may impede it. mdpi.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a highly reactive site, primarily due to the acidity of the hydroxyl proton and the electron-donating nature of the oxygen atom, which activates the aromatic ring. libretexts.org This group is a strong ortho- and para-directing activator in electrophilic aromatic substitution reactions. libretexts.org However, in this compound, the presence of two strong electron-withdrawing groups (NO₂ and SCF₃) deactivates the ring towards electrophilic attack.

Consequently, the most characteristic reactions of the phenolic group in this context involve the hydroxyl group itself. These include:

Etherification: The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkyl halides or other electrophiles to form ethers. For instance, the related compound 2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester, demonstrating the reactivity of the hydroxyl group. sigmaaldrich.com

Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds via acylation of the hydroxyl oxygen.

These reactions are fundamental for modifying the properties of the phenol (B47542), for instance, to protect the hydroxyl group during subsequent synthetic steps or to introduce new functionalities into the molecule.

Transformations of the Trifluoromethylthio Moiety

The sulfur atom in the trifluoromethylthio group can be oxidized to form the corresponding trifluoromethylsulfinyl (sulfoxide, -SOCF₃) and trifluoromethylsulfonyl (sulfone, -SO₂CF₃) groups. These oxidized derivatives are even stronger electron-withdrawing groups than the parent -SCF₃ moiety. rsc.org

The oxidation of trifluoromethyl sulfides typically requires stronger oxidizing agents or more forcing conditions compared to the oxidation of simple alkyl or aryl sulfides, due to the deactivating effect of the adjacent CF₃ group. rsc.org Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). rsc.org

Recent studies have shown that a combination of aqueous hydrogen peroxide and trifluoroacetic acid (TFA) is effective for the selective oxidation of aryl trifluoromethyl sulfides to sulfoxides, often without significant over-oxidation to the sulfone. rsc.orgrsc.orgnih.gov The TFA acts as a solvent and an activator for the H₂O₂. rsc.orgrsc.org Selectivity can be controlled by adjusting the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org Achieving the sulfone generally requires harsher conditions, such as higher temperatures and an excess of the oxidizing agent. rsc.org

Table 2: Oxidation of Aryl Trifluoromethyl Sulfides

| Oxidant | Conditions/Activator | Predominant Product | Notes |

|---|---|---|---|

| H₂O₂ (aq) | Trifluoroacetic Acid (TFA) | Sulfoxide (B87167) (-SOCF₃) | TFA enhances selectivity for the sulfoxide. rsc.orgrsc.org |

| m-CPBA | Dichloromethane (DCM) | Mixture of Sulfoxide and Sulfone | Over-oxidation to the sulfone is common. nih.gov |

| H₂O₂ (aq) | Sodium Tungstate (Na₂WO₄) | Sulfone (-SO₂CF₃) | Catalyst promotes oxidation to the higher oxidation state. |

Electrophilic Aromatic Substitutions on the Aromatic Ring

The electronic nature of the substituents on the phenol ring dictates the regioselectivity of electrophilic aromatic substitution. The hydroxyl group is a potent activating group and directs incoming electrophiles to the positions ortho and para to it. In this compound, the para position is occupied by the nitro group. The positions ortho to the hydroxyl group are C2 (occupied by the SCF3 group) and C6 (unoccupied). Therefore, electrophilic attack is strongly directed to the C6 position. The nitro and trifluoromethylthio groups are strong deactivators, but the activating effect of the hydroxyl group is typically dominant in directing the substitution.

Halogenation is a fundamental electrophilic aromatic substitution reaction. While specific halogenation studies on this compound are not extensively documented, the reactivity can be inferred from studies on closely related compounds such as 4-nitrophenol (B140041) and 4-(trifluoromethylthio)phenol (B1307856). The strong electron-withdrawing nature of the trifluoromethylthio group significantly influences the reactivity of such compounds rsc.org.

Bromination: The bromination of phenols can be achieved under various conditions. For instance, p-nitrophenol can be dibrominated at the positions ortho to the hydroxyl group using bromine in glacial acetic acid to yield 2,6-dibromo-4-nitrophenol (B181593) in high yield (96-98%) orgsyn.org. Similarly, 4-(trifluoromethylthio)phenol reacts with N-Bromosuccinimide (NBS) to yield bromo-substituted products rsc.orgsigmaaldrich.com. Given these precedents, it is anticipated that this compound would undergo bromination at the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating nitro group.

Chlorination: The chlorination of nitrophenols is known to be challenging due to the deactivating effect of the nitro group google.com. However, processes using gaseous chlorine in the presence of an amine catalyst have been developed google.com. Studies on the chlorination of 4-nitrophenol with hypochlorous acid (HOCl) show the formation of 2-chloro-4-nitrophenol, which can be further chlorinated to 2,6-dichloro-4-nitrophenol (B181596) mdpi.com. The reaction proceeds via electrophilic substitution and is a primary transformation pathway for 4-nitrophenol in the presence of HOCl mdpi.com. For this compound, chlorination would be expected to occur at the C6 position, yielding 6-chloro-4-nitro-2-(trifluoromethylthio)phenol.

The table below summarizes halogenation reactions on phenols structurally related to this compound.

| Substrate | Reagent(s) | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrophenol | Bromine, Glacial Acetic Acid | RT, then 85°C | 2,6-Dibromo-4-nitrophenol | 96-98% | orgsyn.org |

| 4-(Trifluoromethylthio)phenol | NBS | Not specified | Bromo-substituted product | Not specified | rsc.org |

| 4-Nitrophenol | HOCl | Aqueous | 2-Chloro-4-nitrophenol, 2,6-Dichloro-4-nitrophenol | Not specified | mdpi.com |

| Phenol | Sulfuryl chloride, Moderator (e.g., cyclic sulfides), Lewis Acid (AlCl₃ or FeCl₃) | Room Temperature | Regioselective chlorination | Not specified | researchgate.net |

Nucleophilic Reactions at the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex libretexts.org. The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing substituents at positions ortho and/or para to the leaving group libretexts.orgyoutube.com.

In the case of this compound itself, there is no conventional leaving group for a standard SNAr reaction. However, its halogenated derivatives, such as the putative 6-bromo-4-nitro-2-(trifluoromethylthio)phenol, would be highly activated substrates for SNAr. The bromine atom at C6 is positioned ortho to both the strongly deactivating nitro and trifluoromethylthio groups, making this carbon atom highly electrophilic and susceptible to attack by nucleophiles.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, are effective in displacing halides from activated aryl systems libretexts.orgnih.gov. For example, 1-chloro-2,4-dinitrobenzene (B32670) readily undergoes substitution with dimethylamine (B145610) at room temperature libretexts.org. Similarly, polyfluoroarenes, activated by their fluorine atoms, readily react with nucleophiles like phenothiazines nih.gov. Therefore, a 6-halo derivative of this compound would be an excellent precursor for introducing a variety of functional groups via nucleophilic substitution, leading to a diverse library of advanced chemical structures.

Derivatization for Advanced Chemical Structures

The functional groups present on this compound allow for extensive derivatization, enabling the synthesis of more complex molecules with potential applications in various fields of chemical science.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex libretexts.org.

Halogenated derivatives of this compound, such as 6-bromo-4-nitro-2-(trifluoromethylthio)phenol, are ideal electrophilic partners for Suzuki-Miyaura coupling. The reactivity of the halide in the palladium-catalyzed oxidative addition step generally follows the trend I > Br > OTf >> Cl libretexts.org. These reactions tolerate a broad range of functional groups and utilize organoboron reagents that are often stable and have low toxicity nih.gov. The coupling of a bromo-derivatized phenol with various aryl- or vinylboronic acids would provide a straightforward route to biaryl and styrenyl structures, respectively.

More recently, research has demonstrated that nitroarenes themselves can function as coupling partners in denitrative cross-coupling reactions. nih.gov This innovative approach uses a palladium/BrettPhos catalyst system to achieve the Suzuki-Miyaura coupling of nitroarenes via the unprecedented oxidative addition to the Ar-NO2 bond. This method expands the utility of nitroarenes, like this compound, as readily available electrophiles, potentially allowing for direct C-C bond formation at the C4 position by replacing the nitro group nih.gov.

The table below outlines typical conditions for Suzuki-Miyaura reactions involving aryl halides and the newer denitrative coupling.

| Electrophile Type | Coupling Partner | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides/Triflates | Organoboronic Acids/Esters | Pd Catalyst (e.g., Pd(PPh₃)₄), Phosphine Ligands | Aqueous base (e.g., Na₂CO₃, K₃PO₄) | Toluene, Dioxane, THF, DMF | Versatile C-C bond formation. | libretexts.org |

| O-Aryl Carbamates/Sulfamates | Organoboronic Acids | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane/H₂O | Coupling of phenol derivatives. | nih.gov |

| Nitroarenes | Organoboronic Acids | Pd/BrettPhos or Pd/NHC | Not specified | Not specified | Direct functionalization via Ar-NO₂ bond cleavage. | nih.gov |

Computational and Theoretical Investigations of 4 Nitro 2 Trifluoromethylthio Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the properties of molecules from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT has proven to be a robust tool for predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. researchgate.net

For a molecule such as 4-Nitro-2-(trifluoromethylthio)phenol, a DFT study would typically commence with a geometry optimization to find the lowest energy structure. Different functionals, such as B3LYP, are often employed in conjunction with various basis sets (e.g., 6-311++G(d,p)) to achieve reliable results. researchgate.net Studies on similar nitroaromatic compounds have successfully used DFT to analyze their structural and electronic properties. researchgate.net For instance, in a study on (E)-2-nitro-4-[(phenylimino)methyl]phenol, DFT calculations were performed to obtain the optimized geometry and vibrational frequencies, which showed good agreement with experimental data.

A DFT analysis of this compound would likely reveal the influence of the electron-withdrawing nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups on the geometry and electron distribution of the phenol (B47542) ring. The interplay between the electron-donating hydroxyl (-OH) group and the withdrawing substituents would be a key aspect of such an investigation.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and excitability. nih.govyoutube.com

For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the hydroxyl and trifluoromethylthio groups, while the LUMO is likely to be centered on the electron-deficient nitro group. This distribution would facilitate intramolecular charge transfer upon electronic excitation.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These descriptors provide a theoretical basis for predicting how a molecule will interact with other chemical species. Studies on various organic molecules have established the methods for calculating these parameters.

Table 1: Key Chemical Reactivity Descriptors and their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher propensity for charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Data sourced from general principles of conceptual DFT.

Conformational Analysis and Energy Landscapes

The presence of the trifluoromethylthio (-SCF₃) group introduces rotational flexibility around the C-S bond, leading to different possible conformations of this compound. A conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles associated with the -SCF₃ and -OH groups.

Computational studies on similar molecules, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, have utilized methods like B3LYP/6-311++G(d,p) to identify stable conformers and the energy barriers between them. Such an analysis for this compound would reveal the most stable conformer(s) in the gas phase and in different solvents, which is crucial for understanding its physical and chemical properties. The relative energies of these conformers would constitute the molecule's energy landscape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its potential degradation pathways or its reactions with other molecules. For example, the ozonation of p-nitrophenol has been investigated using ReaxFF molecular dynamics simulations to understand the reaction pathways, including hydrogen abstraction and ring-opening. pku.edu.cn

A computational study on the reaction of nitroxyl (B88944) with various thiols, including trifluoromethanethiol, has detailed the formation of intermediates and the corresponding activation energies for different reaction pathways. nih.gov This type of investigation for this compound could predict the most likely products of its reactions and the energetic feasibility of different mechanistic routes. For instance, modeling the nucleophilic aromatic substitution on the phenol ring would provide insights into its susceptibility to such reactions.

Transition State Analysis

Currently, there are no publicly available research studies that specifically detail the transition state analysis of this compound. Computational chemistry studies often employ methods like Density Functional Theory (DFT) to locate transition states and calculate their energies, providing insights into reaction mechanisms, stability, and kinetics. However, such specific analyses for this compound have not been reported in the reviewed scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Detailed theoretical predictions of the spectroscopic properties of this compound and their correlation with experimental data are not available in the current body of scientific literature. Typically, computational methods are used to calculate vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical data are then compared with experimental spectra to validate the computational model and provide a more thorough understanding of the molecule's structure and properties. For instance, studies on related nitro-containing phenolic compounds have utilized DFT to predict and assign vibrational modes. However, a specific analysis for this compound is not found.

Advanced Applications and Broader Research Impact of 4 Nitro 2 Trifluoromethylthio Phenol As a Chemical Building Block

Role in the Synthesis of Fluorinated Bioactive Molecules

The incorporation of fluorine and fluorine-containing groups into organic molecules is a widely recognized strategy for enhancing biological activity. The trifluoromethylthio group, in particular, is prized for its high lipophilicity and metabolic stability. Consequently, 4-Nitro-2-(trifluoromethylthio)phenol serves as a key intermediate in the synthesis of novel bioactive compounds.

In the field of medicinal chemistry, aromatic nitro compounds are established precursors for a wide range of pharmaceuticals. nih.govmdpi.comresearchgate.net The nitro group can be readily reduced to an amine, which then serves as a versatile handle for constructing amides, sulfonamides, and other functionalities central to drug scaffolds. mdpi.comresearchgate.net The trifluoromethylthio group in this compound offers significant advantages, as its strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets. nih.gov

Research has demonstrated the utility of related fluorinated phenols as building blocks. For example, the direct electrophilic trifluoromethylthiolation of substituted phenols creates precursors that can undergo further transformations, such as nitration, to yield complex derivatives. rsc.org This highlights the role of the phenol (B47542) scaffold in directing the synthesis of targeted, biologically interesting molecules. The strategic use of such precursors allows chemists to access novel chemical entities for screening in various therapeutic areas, including the development of kinase inhibitors and anti-infective agents. mdpi.comresearchgate.net

The agrochemical industry continuously seeks new active ingredients to improve crop protection and manage herbicide and pesticide resistance. Fluorinated compounds are of particular interest, with estimates suggesting that approximately 50% of crop protection products in development contain fluorine. solvay.com The trifluoromethylthio group can enhance the efficacy of agrochemicals.

This compound functions as a valuable intermediate in this sector. The nitroaromatic scaffold is a common feature in various herbicides and pesticides. nih.govsci-hub.se For instance, studies on nitropyridine derivatives, which are structurally analogous to the nitrobenzene (B124822) core of the target compound, have revealed significant herbicidal activity. nih.gov The synthesis of novel cyclic keto-enols and benzothiazine derivatives for herbicidal applications further underscores the importance of sulfur- and nitrogen-containing aromatic rings in agrochemical design. sci-hub.senih.gov By using this compound, chemists can synthesize a variety of derivatives for screening, aiming to develop next-generation herbicides or insecticides with improved performance and novel modes of action.

Contribution to Advanced Materials Science Research

The unique properties conferred by fluorine-containing substituents are not limited to biological applications but also extend to the field of materials science. The introduction of groups like -SCF3 can dramatically alter the physical and chemical properties of organic materials.

The incorporation of fluorine into organic molecules can lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties. rsc.org this compound serves as a potential building block for such advanced materials. Research into fluorinated porous organic cages, for example, demonstrates how fluorinated synthons can be used to create materials with tailored properties for applications like gas storage and separation. rsc.org The combination of the rigid aromatic ring, the polar nitro group, and the functional phenol and trifluoromethylthio groups makes this compound a candidate for integration into polymers, liquid crystals, or other functional organic materials where specific electronic and physical characteristics are desired.

Development of Novel Trifluoromethylthiolation Methodologies

The growing importance of the trifluoromethylthio group has spurred significant research into new and efficient methods for its installation onto organic molecules. The synthesis and study of compounds like this compound are intrinsically linked to the advancement of these synthetic techniques.

The demand for trifluoromethylthiolated compounds has driven the rational design and discovery of new reagents and catalysts. acs.orgnih.gov The synthesis of aryl-SCF3 compounds often relies on specialized electrophilic trifluoromethylthiolating agents. acs.orgnih.gov Research has led to the development of a toolbox of such reagents, including hypervalent iodine compounds (Togni's reagents) and various sulfur- and nitrogen-based electrophiles like N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide. acs.orgnih.govconicet.gov.ar

Furthermore, new catalytic systems, including those based on copper or photoredox catalysis, have emerged to facilitate these transformations under milder conditions. nih.govacs.org The study of reactions like the direct trifluoromethylthiolation of phenols provides insight into reaction mechanisms and selectivity, helping to refine these methods. rsc.org While this compound is often the product of such a reaction, its study contributes to the broader understanding required to expand the capabilities of synthetic chemists and accelerate the discovery of new molecules. nih.gov

Regio- and Stereoselective Functionalization Strategies

The functionalization of the this compound scaffold can be directed to specific positions on the aromatic ring or at the phenolic hydroxyl group, allowing for the synthesis of a wide array of derivatives. The inherent electronic properties of the substituents guide the regioselectivity of these transformations.

The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This allows for the displacement of a suitable leaving group, if present, or for the direct addition of nucleophiles to electron-deficient positions. Conversely, the ring is deactivated towards electrophilic aromatic substitution. However, under forcing conditions, electrophiles would be directed to the positions meta to the nitro group.

The phenolic hydroxyl group is a key site for functionalization. O-alkylation, O-acylation, and conversion to a triflate are common transformations that can be achieved. These reactions can be carried out with high regioselectivity at the oxygen atom.

Stereoselective strategies can be introduced by employing chiral reagents or catalysts during the functionalization process. For instance, the synthesis of chiral ethers or esters from the phenolic hydroxyl group can be achieved using chiral alkylating or acylating agents. Furthermore, if a prochiral center is introduced into a derivative of this compound, subsequent stereoselective reactions can be employed to generate specific stereoisomers. While specific examples for this exact molecule are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable.

The following table outlines potential regio- and stereoselective functionalization strategies for this compound:

| Functionalization Site | Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Phenolic -OH | O-Alkylation | Alkyl halides, base (e.g., K2CO3) | Aryl ethers |

| Phenolic -OH | O-Acylation | Acyl chlorides, pyridine (B92270) | Aryl esters |

| Phenolic -OH | Mitsunobu Reaction | Alcohol, DEAD, PPh3 | Inversion of stereochemistry for chiral alcohols |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) if a leaving group is present | Substituted nitroaromatics |

| Nitro Group | Reduction | Reducing agents (e.g., SnCl2, H2/Pd) | Anilines |

Structure-Activity Relationship (SAR) Studies of Derivatives in Academic Contexts

In academic research, structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would systematically explore the impact of modifying its three key functional domains: the nitro group, the trifluoromethylthio group, and the phenolic hydroxyl group. While specific and comprehensive SAR studies on this particular compound are not widely documented, general principles from related classes of compounds, such as nitrophenols and thioethers, can provide valuable insights.

The nitro group is a well-known pharmacophore in many biologically active compounds, often contributing to antimicrobial or antiparasitic activity through its reduction to reactive nitroso and hydroxylamino species within target cells. researchgate.netaimspress.com SAR studies would likely investigate the effect of altering the position of the nitro group on the aromatic ring or replacing it with other electron-withdrawing groups. nih.gov

The trifluoromethylthio (-SCF3) group is known to significantly increase lipophilicity, which can enhance a molecule's ability to cross cell membranes. researchgate.net Its strong electron-withdrawing nature also impacts the electronic properties of the aromatic ring and can improve metabolic stability. researchgate.net SAR studies would explore the replacement of the -SCF3 group with other thioether or sulfoxide (B87167)/sulfone moieties to modulate lipophilicity and electronic effects.

The phenolic hydroxyl group provides a site for hydrogen bonding and can be crucial for interaction with biological targets. Modification of this group through alkylation or acylation would alter the compound's polarity and hydrogen bonding capacity, which can have a profound effect on its biological activity.

The following table summarizes potential SAR insights for derivatives of this compound based on established principles for related compound classes:

| Structural Modification | Potential Impact on Physicochemical Properties | Potential Impact on Biological Activity |

| Nitro Group | ||

| Altering position (e.g., to position 3 or 5) | Changes in dipole moment and electronic distribution. | Modulation of redox potential and target interaction. nih.gov |

| Replacement with other electron-withdrawing groups (e.g., -CN, -SO2R) | Variation in electron-withdrawing strength and steric profile. | Altered mechanism of action or target specificity. |

| Trifluoromethylthio Group | ||

| Replacement with other alkylthio or arylthio groups | Changes in lipophilicity and steric bulk. | Modified membrane permeability and target binding. |

| Oxidation to sulfoxide (-SOCF3) or sulfone (-SO2CF3) | Increased polarity and hydrogen bond accepting capacity. | Altered solubility and potential for new target interactions. |

| Phenolic Hydroxyl Group | ||

| O-Alkylation (e.g., -OCH3, -OCH2Ph) | Increased lipophilicity, loss of hydrogen bond donor capability. | Altered binding to target enzymes or receptors. |

| O-Acylation (e.g., -OCOCH3) | Increased lipophilicity, potential for pro-drug strategy. | Modified pharmacokinetic profile. |

These hypothetical SAR studies would be instrumental in guiding the design of novel derivatives of this compound with tailored biological activities for various academic research applications.

Q & A

Basic Research Questions

Q. What is a reliable method for synthesizing 4-Nitro-2-(trifluoromethylthio)phenol, and what critical parameters influence yield?

- Methodology :

- React 1-chloro-4-nitro-2-trifluoromethylbenzene (2 mmol) with NaOH (1:2 molar ratio) in ethanol under stirring at room temperature for 1 hour.

- Heat the mixture for 24 hours under reflux, followed by cooling and dilution with ethyl acetate and water.

- Purify the product via column chromatography using silica gel and a 1:1 petroleum ether/ethyl acetate eluent.

- Key Parameters : Reaction time (prolonged heating improves substitution), solvent polarity, and chromatography conditions (eluent ratio affects separation efficiency). Yield is typically 43% under optimized conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize inhalation exposure. Install emergency safety showers and eye-wash stations .

- Personal Protective Equipment (PPE) :

- Respiratory: NIOSH-approved vapor respirators.

- Gloves: Nitrile or neoprene gloves resistant to aromatic nitro compounds.

- Eye/Face: Safety goggles with side shields; face shields for splash risks.

- Clothing: Lab coats and closed-toe shoes .

- Decomposition Risks : Avoid open flames; thermal decomposition releases toxic HF and nitrogen oxides. Use CO₂, dry powder, or foam for fire suppression .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodology :

- Melting Point Analysis : Compare observed mp (e.g., 94–98°C for analogs) with literature values .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and trifluoromethylthio groups).

- FT-IR : Identify characteristic NO₂ (1520–1350 cm⁻¹) and S–CF₃ (750–700 cm⁻¹) stretches.

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity; retention times should match standards .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields of this compound be systematically addressed?

- Methodology :

- Design of Experiments (DoE) : Vary reaction time, temperature, and NaOH concentration to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted chloro precursors) and adjust stoichiometry.

- Scale-Up Challenges : Evaluate solvent volume effects and column chromatography efficiency at larger scales .

Q. What advanced analytical techniques differentiate this compound from structural analogs like 4-Tert-Butyl-2-Nitro Phenol?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular mass (e.g., C₇H₄F₃NO₂S vs. C₁₀H₁₃NO₃ for tert-butyl analogs).

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns.

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles; trifluoromethylthio groups degrade at higher temperatures than alkyl substituents .

Q. What are the thermal stability and decomposition pathways of this compound under controlled conditions?

- Methodology :

- TGA-DSC : Measure weight loss and exothermic peaks at 200–300°C to identify decomposition onset.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., HF, NOₓ) during pyrolysis.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 25°C vs. 40°C) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., nitro group para to thiol).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.

- NRTL Model : Correlate liquid-liquid equilibria data for extraction optimization (e.g., ethyl acetate/water systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.